5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide: is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as muscimol, are known to interact with gaba receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Muscimol, a compound with a similar structure, acts as a potent and selective orthosteric agonist for the gaba a receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .
Biochemical Pathways
Compounds like muscimol that interact with gaba receptors can influence various biochemical pathways, including those involved in the regulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as cis-malonato[(4r,5r)-4,5-bis(aminomethyl)-2-isopropyl-1, 3-dioxolane]platinum(ii), have been investigated . After intravenous administration, the compound was distributed rapidly and extensively into all tissues except the central nervous system . The compound was mainly excreted via the feces, and smaller particles were cleared more rapidly than the larger ones .
Result of Action
Compounds like muscimol that interact with gaba receptors can have significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with aminomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2-furancarboxylic acid
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
- Muscimol
Uniqueness
5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-3(2-6)8-5(9-10)4(7)11/h2,6H2,1H3,(H2,7,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZJHHKNAMINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201301 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232280-82-9 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232280-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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